Regioisomeric Purity as a Key Quality Parameter vs. 4-Amino-2-methylpyridine Derivatives
The compound's value proposition is its defined 1,3,4,6-substitution. The closest commercial analogs, such as 4-amino-2-methylpyridine (CAS 18437-58-6), lack the 3-ethanone group entirely, rendering them useless for reactions requiring a ketone handle. A procurement decision based solely on 'aminomethylpyridine' classification would result in a non-functional starting material. This compound's identity is verified by its unique spectral properties, with vendors providing batch-specific NMR and HPLC data to confirm this regioisomeric purity, a standard not uniformly applied to all generic isomers .
| Evidence Dimension | Functional Group Presence (Key Reactive Handle) |
|---|---|
| Target Compound Data | Contains a 3-ethanone group. |
| Comparator Or Baseline | 4-Amino-2-methylpyridine (CAS 18437-58-6) lacks a 3-ethanone group. |
| Quantified Difference | Qualitative structural difference; the comparator is not a functional substitute. |
| Conditions | Structural comparison based on vendor catalog data. |
Why This Matters
This confirms the compound is a specialized, non-interchangeable reagent, making its procurement a specific necessity for a defined synthetic step.
